1-Oxacycloheptadec-8-en-2-one
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Overview
Description
1-Oxacycloheptadec-8-en-2-one is a natural product found in Abelmoschus moschatus with data available.
Scientific Research Applications
Fragrance Material Review
1-Oxacycloheptadec-8-en-2-one, as part of macrocyclic lactone and lactide derivatives, is extensively used in fragrance ingredients. A comprehensive toxicologic and dermatologic review highlighted its physical properties, skin irritation potential, mucous membrane irritation, skin sensitization, phototoxicity, and genotoxicity data (McGinty, Letizia, & Api, 2011).
Novel Oxidative Etherification
Research shows the synthesis of both enantiomers of 8-oxabicyclo[3.2.1]oct-3-en-2-one from 4-hydroxycyclohept-2-enone, based on novel oxidative cyclo-etherification. This synthesis is crucial for creating compounds like sundiversifolide (Kawasumi, Kanoh, & Iwabuchi, 2011).
Oxidation Studies in Nucleoside Models
Studies on 8-oxo-7,8-dihydroguanosine nucleosides, using one-electron oxidants, have revealed insights into the formation of certain base lesions. This research provides critical information about oxidative damage in DNA, a key factor in understanding cellular processes and pathologies (Luo, Muller, Rachlin, & Burrows, 2001).
Synthesis of Polycyclic Indole Derivatives
An efficient reaction between azaheptafulvenes and arynes was developed, leading to the formation of cyclohepta[b]indoles and polycyclic oxacyclohepta[b]indoles in good yield. This method opens new avenues for creating complex molecular structures (Wang, Addepalli, & He, 2018).
Anti-Rhizoctonia Solani Activity
Research into novel macrolactams from the endophytic fungus Penicillium oxalicum has led to the discovery of compounds like oxalactam A, exhibiting potent anti-Rhizoctonia solani activity. This research is significant for developing new fungicides (Zhang et al., 2022).
properties
Product Name |
1-Oxacycloheptadec-8-en-2-one |
---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
1-oxacycloheptadec-8-en-2-one |
InChI |
InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h2,4H,1,3,5-15H2 |
InChI Key |
NVIPUOMWGQAOIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCOC(=O)CCCCCC=CCCC1 |
density |
0.949-0.957 |
physical_description |
colourless to slightly yellow liquid with a strong, musk odou |
solubility |
1 ml in 9 ml 80% alcohol (in ethanol) |
synonyms |
ambrettolide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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